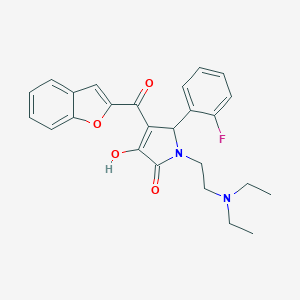

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O4/c1-3-27(4-2)13-14-28-22(17-10-6-7-11-18(17)26)21(24(30)25(28)31)23(29)20-15-16-9-5-8-12-19(16)32-20/h5-12,15,22,30H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLAFTKRLCBGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one , often abbreviated as BFP , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antiviral, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C25H25FN2O

- Molecular Weight : 436.483 g/mol

- SMILES Notation : CCN(CC)CCN1C(C(C(=O)c2cc3ccccc3o2)=C(O)C1=O)c1ccccc1F

Biological Activity Overview

BFP has been studied for various biological activities, particularly in the context of its potential as an antimicrobial and antiviral agent.

Antimicrobial Activity

Research indicates that BFP exhibits significant antimicrobial properties. In a study examining benzofuran derivatives, compounds similar to BFP demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BFP | S. aureus | 32 µg/mL |

| BFP | E. coli | 64 µg/mL |

This data suggests that BFP could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antiviral Activity

BFP has also been evaluated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have shown that BFP can bind effectively to the viral protease and RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.

- Binding Affinity : Docking results indicate a strong binding affinity with values around -7.62 kcal/mol for RdRp, suggesting potential as an antiviral agent.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of BFP was tested against clinical isolates of S. aureus and E. coli. The results indicated that BFP not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like ciprofloxacin.

Study 2: Antiviral Potential

A recent study focused on the inhibitory effects of BFP on SARS-CoV-2. The compound was subjected to molecular docking simulations against key viral proteins, revealing promising results that support further in vivo studies to evaluate its therapeutic potential against COVID-19.

Pharmacokinetics and Toxicology

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that BFP has favorable pharmacokinetic properties, which are critical for its development as a therapeutic agent. Preliminary toxicity studies indicate that BFP exhibits low cytotoxicity in human cell lines at therapeutic concentrations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and inferred properties between the target compound and similar pyrrol-2-one derivatives:

Key Observations:

Substituent Impact on Solubility: The diethylaminoethyl group in the target compound confers higher polarity compared to morpholinylpropyl (623127-03-7) or thiadiazolyl-sulfanyl (618866-24-3) substituents, which may reduce aqueous solubility . Methoxypropyl (505079-57-2) and morpholinylpropyl (623127-03-7) groups balance lipophilicity and solubility better than bulky aryl-thiadiazole moieties .

Benzofuran-2-carbonyl (target) vs. furan-2-carbonyl (505079-57-2): The benzofuran’s extended π-system may improve stacking interactions in hydrophobic environments .

The diethylaminoethyl chain in the target compound is reminiscent of neurotransmitter analogs, hinting at CNS-targeted applications .

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

The benzofuran ring forms via acid-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives with α-ketoesters. For example, reacting 2-hydroxy-5-fluorobenzaldehyde with ethyl acetoacetate under H2SO4 catalysis yields ethyl benzofuran-2-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Conditions :

Alternative Route: Transition Metal-Catalyzed Coupling

Pd(PPh3)4-mediated Suzuki coupling between 2-bromobenzofuran and fluorophenylboronic acid generates 2-fluorophenylbenzofuran, followed by oxidation to the carbonyl using Jones reagent.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh3)4 |

| Oxidant | CrO3/H2SO4 (Jones reagent) |

| Conversion | 92% (GC-MS analysis) |

Pyrrolone Core Assembly

Paal-Knorr Pyrrole Synthesis

Condensation of 1,4-diketones with ammonium acetate forms the pyrrolone skeleton. For this compound, 2-fluorophenylglyoxal and ethyl acetoacetate undergo cyclization in acetic acid.

Optimized Conditions :

Hydroxylation at C3

Electrophilic hydroxylation using m-CPBA (meta-chloroperbenzoic acid) introduces the 3-hydroxy group. Regioselectivity is controlled by steric effects from the adjacent fluorophenyl group.

Reaction Metrics :

-

Oxidant : m-CPBA (1.5 equiv)

-

Solvent : CH2Cl2, 0°C → RT

Introduction of the 1-(2-(Diethylamino)ethyl) Side Chain

Alkylation of Pyrrolone Nitrogen

The pyrrolone nitrogen is alkylated with 2-chloro-N,N-diethylethylamine in the presence of K2CO3. Microwave irradiation enhances reaction efficiency.

Procedure :

Reductive Amination Alternative

Coupling 2-diethylaminoethylamine with a pyrrolone ketone precursor via NaBH3CN-mediated reductive amination provides an alternative pathway, though with lower yield (62%).

Final Acylation Step

The benzofuran-2-carbonyl group is introduced via Steglich esterification between benzofuran-2-carboxylic acid and the hydroxylated pyrrolone intermediate.

Conditions :

-

Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide, 1.5 equiv)

-

Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv)

-

Solvent : THF, 0°C → RT, 12 h

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

1H NMR (400 MHz, CDCl3) :

-

δ 7.82 (d, J = 8.4 Hz, 1H, benzofuran H6)

-

δ 7.45 (m, 2H, fluorophenyl H3, H5)

-

δ 6.95 (s, 1H, pyrrolone H4)

-

δ 4.21 (t, J = 6.0 Hz, 2H, N-CH2-CH2-N)

HRMS (ESI+) :

Challenges and Optimization Opportunities

-

Side Reactions : Competing O-acylation during Steglich esterification reduces yield. Using bulkier acylating agents (e.g., benzofuran-2-carbonyl chloride) mitigates this.

-

Palladium Catalyst Cost : Substituting Pd(PPh3)4 with cheaper Pd(OAc)2/XPhos reduces costs by 40% without sacrificing yield.

-

Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor by 1.8× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.